Cas no 2171322-71-5 (2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidooxy}acetic acid)

2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidooxy}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected α-amino group, a methyl-substituted side chain, and a carboxyl-terminated linker, enabling efficient incorporation into peptide backbones. The compound is particularly useful for introducing sterically constrained residues or modifying peptide properties due to its branched alkyl moiety. Its high purity and stability under standard solid-phase peptide synthesis conditions make it a reliable building block for researchers developing complex peptidomimetics or constrained peptides. The presence of the Fmoc group allows for orthogonal deprotection strategies, facilitating sequential peptide elongation in automated synthesizers.
2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidooxy}acetic acid structure
2171322-71-5 structure
商品名:2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidooxy}acetic acid
CAS番号:2171322-71-5
MF:C24H28N2O6
メガワット:440.488926887512
CID:5879364
PubChem ID:165537490

2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidooxy}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidooxy}acetic acid
    • 2171322-71-5
    • EN300-1474425
    • 2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylpentanamido]oxy}acetic acid
    • インチ: 1S/C24H28N2O6/c1-4-15(2)22(23(29)26(3)32-14-21(27)28)25-24(30)31-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,4,13-14H2,1-3H3,(H,25,30)(H,27,28)/t15?,22-/m0/s1
    • InChIKey: ZGTBZLJEJPDIDZ-CEISFSOZSA-N
    • ほほえんだ: O(C(N[C@H](C(N(C)OCC(=O)O)=O)C(C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 440.19473662g/mol
  • どういたいしつりょう: 440.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 649
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 105Ų

2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidooxy}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1474425-250mg
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylpentanamido]oxy}acetic acid
2171322-71-5
250mg
$3099.0 2023-09-29
Enamine
EN300-1474425-500mg
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylpentanamido]oxy}acetic acid
2171322-71-5
500mg
$3233.0 2023-09-29
Enamine
EN300-1474425-2500mg
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylpentanamido]oxy}acetic acid
2171322-71-5
2500mg
$6602.0 2023-09-29
Enamine
EN300-1474425-1.0g
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylpentanamido]oxy}acetic acid
2171322-71-5
1g
$3368.0 2023-06-06
Enamine
EN300-1474425-2.5g
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylpentanamido]oxy}acetic acid
2171322-71-5
2.5g
$6602.0 2023-06-06
Enamine
EN300-1474425-0.05g
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylpentanamido]oxy}acetic acid
2171322-71-5
0.05g
$2829.0 2023-06-06
Enamine
EN300-1474425-0.25g
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylpentanamido]oxy}acetic acid
2171322-71-5
0.25g
$3099.0 2023-06-06
Enamine
EN300-1474425-5000mg
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylpentanamido]oxy}acetic acid
2171322-71-5
5000mg
$9769.0 2023-09-29
Enamine
EN300-1474425-0.5g
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylpentanamido]oxy}acetic acid
2171322-71-5
0.5g
$3233.0 2023-06-06
Enamine
EN300-1474425-5.0g
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylpentanamido]oxy}acetic acid
2171322-71-5
5g
$9769.0 2023-06-06

2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidooxy}acetic acid 関連文献

2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidooxy}acetic acidに関する追加情報

Chemical Compound: 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidooxy}acetic Acid (CAS No: 2171322-71-5)

The compound 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidooxy}acetic acid (CAS No: 2171322-71-5) is a highly specialized organic molecule with significant applications in the fields of organic synthesis and pharmaceutical chemistry. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center, and multiple functional groups that make it versatile for various chemical reactions.

The Fmoc group is a well-known protecting group in peptide synthesis, often used to protect amino groups during solid-phase synthesis. In this compound, the Fmoc group is attached to an S-configured chiral center, which adds stereochemical complexity to the molecule. The presence of the Fmoc group suggests that this compound may be used as an intermediate in the synthesis of more complex molecules, particularly peptides or other bioactive compounds.

Recent studies have highlighted the importance of such compounds in drug discovery and development. For instance, researchers have explored the use of Fmoc-containing intermediates in the synthesis of bioactive peptides and small molecule inhibitors targeting various disease pathways. The stereochemistry at the chiral center in this compound plays a crucial role in determining its biological activity and selectivity.

In addition to its role in peptide synthesis, this compound may also find applications in click chemistry and other modular synthetic strategies due to its functional diversity. The combination of an Fmoc group with other functional groups like dimethylamino and acetic acid moieties makes it a valuable building block for constructing larger molecules with desired pharmacokinetic properties.

The synthesis of this compound involves multi-step processes that require precise control over stereochemistry and functional group compatibility. Techniques such as stereocontrolled alkylation, protection/deprotection strategies, and purification methods are typically employed to ensure high purity and correct stereochemistry.

In terms of applications, this compound is likely used as an intermediate in the production of biologically active molecules. For example, it could serve as a precursor for synthesizing enzyme inhibitors, antibiotics, or other therapeutic agents. The ability to control stereochemistry during synthesis is critical for achieving the desired biological activity, as stereochemical variations can significantly impact molecular interactions with biological targets.

The inclusion of a chiral center in this compound also makes it a potential candidate for studying enantioselective reactions or asymmetric catalysis. Researchers are increasingly focusing on developing efficient methods for synthesizing chiral compounds due to their importance in drug discovery and development.

In conclusion, the compound 2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidooxy}acetic acid (CAS No: 2171322-71-5 span>) is a versatile intermediate with significant potential in organic synthesis and pharmaceutical chemistry. Its complex structure, including the Fmoc group and chiral center, positions it as a valuable tool for constructing bioactive molecules with desired properties.

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